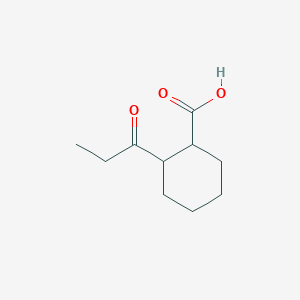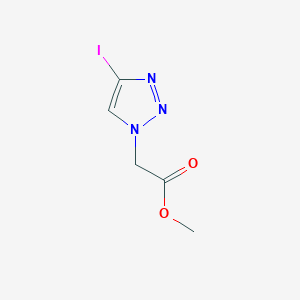
methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. This compound is synthesized using a copper-catalyzed azide-alkyne cycloaddition reaction, commonly known as the click reaction. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will be discussed in
Applications De Recherche Scientifique
Corrosion Inhibition
Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate derivatives, specifically Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (MBPTA) and Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate (MBTTA), have been studied for their corrosion inhibition properties on mild steel in sulfuric acid solutions. These studies include weight loss measurements, electrochemical impedance spectroscopy, potentiodynamic polarization, FT-IR, quantum chemical calculations, and scanning electron microscopy techniques (Elazhary et al., 2019).
Synthesis and Chemical Properties
This compound and its derivatives have been synthesized and characterized for various applications. For instance, an efficient and sustainable synthesis under continuous-flow conditions has been developed for related triazole compounds (Tortoioli et al., 2020). Additionally, the synthesis and characterization of mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives have been explored, offering insights into their structural and thermal properties (Chand et al., 2016).
Antimicrobial Activity
Research has focused on the antimicrobial activity of substituted 1,2,3-triazoles, including those related to this compound. These compounds have been synthesized and screened for their antimicrobial properties, providing valuable insights into their potential applications in medicinal chemistry (Holla et al., 2005).
Antiviral Research
A study has used 1,2,3-triazole derivatives in the synthesis of novel molecules for potential use against COVID-19. This illustrates the relevance of these compounds in current antiviral research, particularly against emerging diseases (Rashdan et al., 2021).
Cancer Imaging and Therapy
Research on radioiodinated triazoles, including derivatives of this compound, has been conducted with a focus on their potential applications in cancer imaging and radionuclide therapy. This highlights the significance of these compounds in developing molecular probes for targeting specific cancer markers (Rathmann et al., 2016).
Mécanisme D'action
Target of Action
Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate, a derivative of 1,2,3-triazole, is believed to primarily target the heme protein , which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This interaction plays a crucial role in the compound’s biological activity.
Mode of Action
The compound’s mode of action involves the formation of hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties . In the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The compound’s interaction with its target affects various biochemical pathways. For instance, it can inhibit the 14α-demethylation of lanosterol, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death.
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it has been reported that some 1,2,3-triazole derivatives exhibit potent inhibitory activities against various cancer cell lines . The compound’s interaction with its target can lead to cell death, thereby exerting its therapeutic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been shown that triazole derivatives can effectively prevent steel corrosion in an acidic environment . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Propriétés
IUPAC Name |
methyl 2-(4-iodotriazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O2/c1-11-5(10)3-9-2-4(6)7-8-9/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHITHIDQHPWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

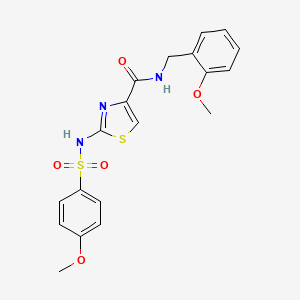
![2-(4-chlorobenzamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011393.png)
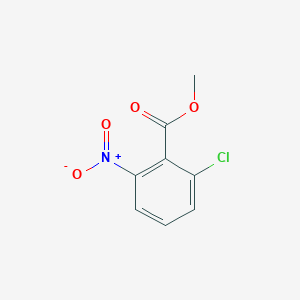
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B3011398.png)

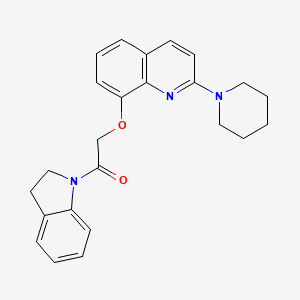

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone](/img/structure/B3011403.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B3011405.png)
![(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B3011407.png)


